

Technical Guide: 2-(2,4-Difluorophenoxy)-3-methylbutanoic Acid

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Compound of Interest

Compound Name:	2-(2,4-Difluorophenoxy)-3-methylbutanoic acid
CAS No.:	1016734-04-5
Cat. No.:	B2382308

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Executive Summary & Chemical Identity[1]

2-(2,4-Difluorophenoxy)-3-methylbutanoic acid is a specialized fluorinated building block used primarily in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical intermediates (peptidomimetics and enzyme inhibitors). Its structure combines a lipophilic, metabolically stable 2,4-difluorophenyl ether moiety with a valine-derived carboxylic acid tail.

This guide provides a comprehensive technical overview, focusing on the synthesis, purification, and analytical characterization of this compound. The protocols detailed herein are designed for high-purity applications where enantiomeric excess or regioselectivity is critical.

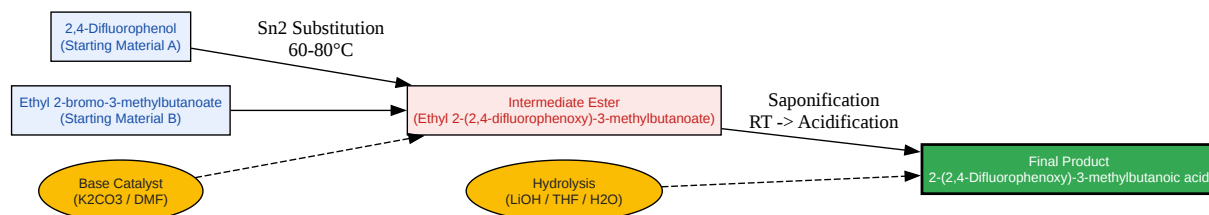
Chemical Profile Table[2]

Property	Specification
CAS Number	1016734-04-5
IUPAC Name	2-(2,4-difluorophenoxy)-3-methylbutanoic acid
Molecular Formula	C ₁₁ H ₁₂ F ₂ O ₃
Molecular Weight	230.21 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Predicted)	~3.8 – 4.2 (Carboxylic acid)
LogP (Predicted)	~2.5 (Moderate lipophilicity)

Synthesis & Manufacturing Protocol

The synthesis of **2-(2,4-Difluorophenoxy)-3-methylbutanoic acid** follows a classic Williamson Ether Synthesis followed by ester hydrolysis. This route is preferred for its scalability and the availability of chiral starting materials (e.g., D- or L-valine derived alpha-bromo acids) if stereochemistry is required.

Reaction Pathway Visualization



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Figure 1: Two-step synthetic pathway involving O-alkylation followed by saponification.

Step-by-Step Protocol

Step 1: O-Alkylation (Ether Formation)

Objective: Attach the isopropyl-acid tail to the phenol ring.

- Reagents: 2,4-Difluorophenol (1.0 eq), Ethyl 2-bromo-3-methylbutanoate (1.1 eq), Potassium Carbonate (, 2.0 eq).
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile ().
- Procedure:
 - Charge a reaction vessel with 2,4-difluorophenol and dry DMF under nitrogen atmosphere.
 - Add and stir for 30 minutes at room temperature to facilitate deprotonation of the phenol.
 - Dropwise add Ethyl 2-bromo-3-methylbutanoate.
 - Heat the mixture to 80°C and monitor by TLC/HPLC for 4–6 hours.
 - Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over and concentrate.

Step 2: Saponification (Ester Hydrolysis)

Objective: Convert the ethyl ester to the free carboxylic acid.

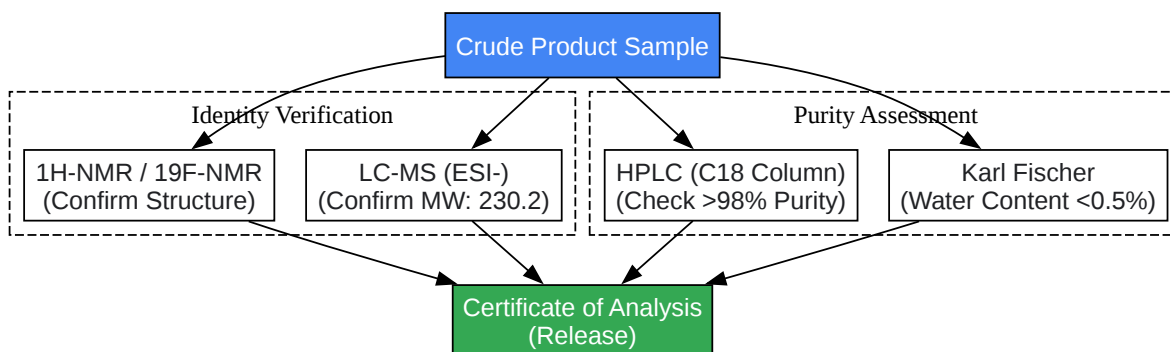
- Reagents: Lithium Hydroxide (LiOH, 3.0 eq).
- Solvent: THF:Water (3:1 ratio).

- Procedure:
 - Dissolve the crude ester from Step 1 in THF/Water.
 - Add LiOH and stir at room temperature for 2–4 hours.
 - Critical Step (Acidification): Cool the reaction to 0°C. Slowly add 1N HCl until pH reaches ~2.0. The product will precipitate or oil out.
 - Extract with Dichloromethane (DCM), dry, and concentrate.
 - Recrystallization: Purify using Hexane/Ethyl Acetate to obtain a white crystalline solid.

Critical Quality Attributes (CQA) & Analysis

For drug development, the purity and identity of CAS 1016734-04-5 must be rigorously validated.

Analytical Workflow



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Figure 2: Quality Control workflow ensuring structural integrity and purity.

Expected Spectral Data

- ¹H NMR (400 MHz, DMSO-
):
 - 12.8 (s, 1H, -COOH)
 - 6.9–7.3 (m, 3H, Aromatic protons)
 - 4.6 (d, 1H, -O-CH-COOH)
 - 2.2 (m, 1H, -CH-(CH₃)₂)
 - 1.0 (dd, 6H, -CH-(CH₃)₂)
- ¹⁹F NMR: Two distinct signals corresponding to the 2- and 4- positions on the phenyl ring.
- Mass Spectrometry (ESI):
peak at m/z 229.2.

Applications & Significance

Medicinal Chemistry Scaffold

This compound serves as a bioisostere for amino acid derivatives. The 2,4-difluorophenoxy group provides metabolic stability against oxidation compared to non-fluorinated analogs.

- Target Classes: PPAR agonists, Angiotensin receptor blockers (sartan derivatives), and antiviral protease inhibitors.
- Mechanism: The carboxylic acid binds to cationic residues in receptor active sites, while the difluorophenyl group occupies hydrophobic pockets.

Agrochemical Intermediates

Similar to 2,4-D and Mecoprop, this molecule acts as an intermediate for auxinic herbicides. The steric bulk of the isopropyl group (from the valine backbone) provides selectivity, often making such derivatives safer for cereal crops while targeting broadleaf weeds.

Safety & Handling (GHS Classification)

Signal Word:WARNING

Hazard Statement	Description
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Handling Protocol:

- Always handle inside a chemical fume hood.
- Wear nitrile gloves and safety goggles.
- In case of contact, wash immediately with soap and water.

References

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